![molecular formula C22H29ClN6O2 B4496747 N-(3-Chloro-4-methoxyphenyl)-4-[2-methyl-6-(piperidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide](/img/structure/B4496747.png)
N-(3-Chloro-4-methoxyphenyl)-4-[2-methyl-6-(piperidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide
Overview
Description
N-(3-Chloro-4-methoxyphenyl)-4-[2-methyl-6-(piperidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-methoxyphenyl)-4-[2-methyl-6-(piperidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the piperazine core, followed by the introduction of the pyrimidinyl and phenyl groups through various coupling reactions. Common reagents used in these reactions include halogenated compounds, amines, and carboxylic acids. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-4-methoxyphenyl)-4-[2-methyl-6-(piperidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenated compounds, amines, acids, bases, and various catalysts. Reaction conditions may involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, N-(3-Chloro-4-methoxyphenyl)-4-[2-methyl-6-(piperidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable tool in organic synthesis.
Biology
In biology, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers may study its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, this compound could be explored as a potential drug candidate. Its pharmacokinetic and pharmacodynamic properties would be evaluated to determine its efficacy and safety in treating various diseases.
Industry
In industry, this compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals. Its unique chemical properties make it a versatile compound for various industrial applications.
Mechanism of Action
The mechanism of action of N-(3-Chloro-4-methoxyphenyl)-4-[2-methyl-6-(piperidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-Chloro-4-methoxyphenyl)-4-[2-methyl-6-(piperidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide include other piperazine derivatives, such as:
- N-(4-Chlorophenyl)-4-(2-pyrimidinyl)piperazine
- N-(3-Methoxyphenyl)-4-(2-pyrimidinyl)piperazine
- N-(3-Chlorophenyl)-4-(2-pyrimidinyl)piperazine
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which may confer unique biological activities or chemical properties. Its structure allows for diverse interactions with molecular targets, making it a compound of interest in various fields of research.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-4-(2-methyl-6-piperidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN6O2/c1-16-24-20(27-8-4-3-5-9-27)15-21(25-16)28-10-12-29(13-11-28)22(30)26-17-6-7-19(31-2)18(23)14-17/h6-7,14-15H,3-5,8-13H2,1-2H3,(H,26,30) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDDMJNCLNDDOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)OC)Cl)N4CCCCC4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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